Bienvenue dans la boutique en ligne BenchChem!

1-(cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde

Medicinal Chemistry Building Block Selection Physicochemical Property Optimization

1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde (Molecular Formula: C₉H₁₂N₂O; Molecular Weight: 164.20 g/mol) is a trisubstituted imidazole-5-carbaldehyde building block bearing an N-1 cyclopropylmethyl group, a C-4 methyl substituent, and a reactive C-5 formyl group. It belongs to the broader class of N-alkyl-4-methyl-5-imidazole carbaldehydes, which are established intermediates in medicinal chemistry for constructing benzoxazole, benzothiazole, benzoimidazole, and imidazolium salt derivatives.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B14037381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC1=C(N(C=N1)CC2CC2)C=O
InChIInChI=1S/C9H12N2O/c1-7-9(5-12)11(6-10-7)4-8-2-3-8/h5-6,8H,2-4H2,1H3
InChIKeyWEOGPWRQSLKEGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde: Core Identity and Procurement-Relevant Classification


1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde (Molecular Formula: C₉H₁₂N₂O; Molecular Weight: 164.20 g/mol) is a trisubstituted imidazole-5-carbaldehyde building block bearing an N-1 cyclopropylmethyl group, a C-4 methyl substituent, and a reactive C-5 formyl group. It belongs to the broader class of N-alkyl-4-methyl-5-imidazole carbaldehydes, which are established intermediates in medicinal chemistry for constructing benzoxazole, benzothiazole, benzoimidazole, and imidazolium salt derivatives [1]. The compound possesses three chemically addressable handles: the electrophilic aldehyde at C-5, the nucleophilic imidazole N-3 position, and the conformationally constrained cyclopropylmethyl group, which collectively offer a reactivity profile distinct from simpler N-alkyl or C-2-substituted analogs [2]. Commercially, this specific substitution pattern is far less commonly stocked than the parent 4-methyl-1H-imidazole-5-carbaldehyde (CAS 68282-53-1, widely available at ≥97% purity from multiple vendors), and its procurement typically requires custom synthesis or specialist screening-compound suppliers, making verification of structural identity and purity essential prior to purchase .

Why 1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde Cannot Be Replaced by Common Imidazole-5-carbaldehyde Analogs


Although the imidazole-5-carbaldehyde scaffold is broadly represented in commercial catalogs, simple interchange with the unsubstituted parent (4-methyl-1H-imidazole-5-carbaldehyde, CAS 68282-53-1), its N-methyl congener, or the regioisomeric 2-cyclopropyl analog introduces scientifically meaningful divergence in at least three procurement-relevant dimensions. First, N-alkylation permanently locks the imidazole tautomeric state, fixing the aldehyde at the 5-position and eliminating the 4/5-tautomeric ambiguity that complicates reactivity prediction in N-unsubstituted analogs [1]. Second, the cyclopropylmethyl group imposes steric bulk and conformational restriction near the reactive aldehyde center, which modulates both the electrophilicity of the formyl group and the accessibility of the imidazole N-3 for secondary derivatization—effects absent in N-methyl or N-benzyl variants [2]. Third, imidazole carbaldehydes with aldehyde groups at position 4/5 are oxidized by aldehyde dehydrogenase (ALDH) enzymes with measurably faster kinetics than their position-2 counterparts, meaning that regioisomeric substitution directly impacts metabolic handling in biological systems [3]. Generic substitution therefore risks both chemical reactivity mismatch and, where the compound is used as a precursor for bioactive molecules, unanticipated pharmacokinetic divergence.

Quantitative Differentiation Evidence for 1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde Versus Closest Analogs


Molecular Weight and Lipophilicity Shift Relative to N-Unsubstituted Parent

The target compound (MW 164.20 g/mol, C₉H₁₂N₂O) carries an additional C₄H₆ fragment (cyclopropylmethyl group, ΔMW = +54.09 Da) relative to the widely stocked parent 4-methyl-1H-imidazole-5-carbaldehyde (MW 110.11 g/mol, C₅H₆N₂O). This mass increment is accompanied by removal of the hydrogen-bond donor at N-1 (replaced by the cyclopropylmethyl substituent), which eliminates tautomeric proton exchange and reduces H-bond donor count from 1 to 0. The parent compound, in contrast, retains a free N–H and exhibits water solubility of approximately 23 g/L at 25 °C, a crystalline solid morphology with a melting point of 168–170 °C, and requires storage under argon due to air sensitivity . N-alkylation with the cyclopropylmethyl group is expected to lower melting point, increase lipophilicity (estimated ΔLogP ≈ +1.0 to +1.5 based on the incremental contribution of the cyclopropylmethyl fragment), and alter solubility in organic solvents—all properties directly relevant to reaction solvent selection and downstream purification strategy .

Medicinal Chemistry Building Block Selection Physicochemical Property Optimization

Positional Reactivity of the C-5 Aldehyde Versus C-2 Carbaldehyde Regioisomers in Enzymatic Oxidation

Imidazole carbaldehydes bearing the formyl group at position 4 (tautomerically equivalent to position 5 in N-unsubstituted systems, and structurally fixed at C-5 in N-substituted analogs such as the target compound) are oxidized by maize cytosolic ALDH2C1 with measurably faster kinetics than their position-2 regioisomers. Končitíková et al. (2019) reported that for plant ALDH2 isoforms, Km values for imidazole carbaldehyde substrates fell in the range of 10–2000 μmol L⁻¹ and kcat values between 0.1 and 1.0 s⁻¹, and explicitly stated that 'the carbaldehyde group at the position 4 of imidazole was oxidized faster than that at the position 2' [1]. This positional hierarchy means that a 1-(cyclopropylmethyl)-1H-imidazole-2-carboxaldehyde analog (CAS 497855-75-1, C₈H₁₀N₂O, MW 150.18) would exhibit slower ALDH-mediated oxidation than the C-5 aldehyde target compound, a distinction with direct consequences when the aldehyde handle is intended for in situ bioactivation, pro-drug release, or when metabolic stability of the aldehyde moiety is a design criterion .

Drug Metabolism Aldehyde Dehydrogenase Regioselectivity Prodrug Design

N-Alkylation Pattern Differentiation: Cyclopropylmethyl Versus Methyl, Isopropyl, and Benzyl Substituents in Downstream Derivatization Scope

Orhan et al. (2019) demonstrated that starting from 4-methyl-1H-imidazole-5-carbaldehyde, N-1 derivatization with different alkyl groups produces a series of 1-alkyl-4-methyl-1H-imidazole-5-carbaldehydes with distinct reactivity profiles. Methylation of both N-1 and N-3 yielded the 5-carbaldehyde-1,3,4-trimethyl-3-imidazolium salt, which possesses a highly electrophilic carbaldehyde group suitable as a precursor for further imidazolium derivatives [1]. The cyclopropylmethyl group (present in the target compound) is sterically more demanding than methyl (Δmolecular volume ≈ +25 ų), less flexible than n-propyl, and electronically distinct from benzyl, directly affecting the rate and regioselectivity of subsequent N-3 alkylation or acylation. Critically, the cyclopropylmethyl moiety cannot be introduced via simple methyl transfer and requires (bromomethyl)cyclopropane in the presence of K₂CO₃ in DMF, a distinct synthetic entry that differentiates procurement pathways: the N-methyl analog (1,4-dimethyl-1H-imidazole-5-carbaldehyde) is accessible via methyl iodide alkylation, while the target compound requires the less common cyclopropylmethyl bromide, which carries higher cost and longer lead times . The patent literature further confirms that 1-(cyclopropylmethyl)-4-methyl-substituted imidazole cores appear in GABA-A receptor modulators (WO2015115673A1), whereas N-methyl or N-aryl variants populate distinct chemical space in p38 MAP kinase and cytokine inhibition programs [2].

Synthetic Methodology Imidazolium Salt Formation N-Alkyl SAR Heterocyclic Chemistry

Regioisomeric Differentiation: N-Cyclopropylmethyl-C5-Aldehyde Versus C2-Cyclopropyl-C5-Aldehyde Imidazole Scaffolds

A procurement-critical distinction exists between the target compound (N-1 cyclopropylmethyl substitution) and its regioisomer 2-cyclopropyl-4-methyl-1H-imidazole-5-carbaldehyde (CAS 68283-83-0, C₈H₁₀N₂O, MW 150.08). In the target compound, the cyclopropylmethyl group is attached to N-1, adjacent to the reactive C-5 aldehyde, thereby directly influencing the aldehyde's electronic environment through the nitrogen atom. In the C-2 cyclopropyl isomer, the cyclopropyl group is attached to the carbon adjacent to N-1, spatially separated from the aldehyde, and the N-1 position retains a free N–H (H-bond donor count = 1) . This structural divergence carries two measurable consequences: (i) the C-2 cyclopropyl isomer retains imidazole N–H tautomerism (4/5-aldehyde tautomeric exchange), whereas the target compound is tautomerically locked; (ii) the C-2 isomer's free N–H enables direct N-1 functionalization with a second distinct substituent, a synthetic option unavailable in the target compound without prior N-dealkylation [1]. Computed molecular descriptors for the C-2 isomer include an exact mass of 150.0793 g/mol, 1 H-bond donor, 2 H-bond acceptors, 2 rotatable bonds, and a complexity index of 168, compared to the target compound which has 0 H-bond donors and higher molecular complexity from the N-cyclopropylmethyl group . Users must therefore decide whether the synthetic plan requires a free N–H for divergent derivatization (favoring CAS 68283-83-0) or a pre-installed N-cyclopropylmethyl group for direct elaboration to fused heterocycles (favoring the target compound) [2].

Regioisomer Selection Scaffold Hopping Medicinal Chemistry Positional Isomer SAR

Evidence-Backed Application Scenarios for 1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde


Synthesis of Fused Imidazo[4,5-c]pyridine and Related Kinase/Hepatitis Inhibitor Scaffolds

The target compound serves as a direct precursor to 7-[[1-(cyclopropylmethyl)-4-methylimidazo[4,5-c]pyridin-6-yl]amino]-4-methylpyrido[3,2-b][1,4]oxazin-3-one and related fused imidazole systems claimed in WO2015115673A1 as GABA-A receptor negative allosteric modulators with potential applications in Alzheimer's disease and cognitive disorders [1]. The pre-installed N-cyclopropylmethyl group eliminates a synthetic step (N-alkylation after ring fusion) and ensures regiochemical fidelity in the final annulated product. Procurement of the target compound is specifically warranted when the synthetic route requires the cyclopropylmethyl group at N-1 of the imidazole prior to cyclization, as post-cyclization N-alkylation of fused imidazoles often suffers from poor regioselectivity and low yields.

Diversification to 1,3,4-Trisubstituted Imidazolium Salts via N-3 Alkylation

Following the methodology of Orhan et al. (2019), the target compound can undergo N-3 alkylation to generate 5-carbaldehyde-1-(cyclopropylmethyl)-3-alkyl-4-methyl-3-imidazolium salts, a class of electrophilic imidazolium intermediates with enhanced carbaldehyde reactivity suitable for nucleophilic addition, condensation, and cross-coupling reactions [2]. The cyclopropylmethyl group at N-1 provides steric differentiation from the incoming N-3 alkyl group, enabling sequential, chemoselective N-functionalization that is not achievable with symmetric N,N′-dialkyl imidazolium precursors.

Aldehyde Dehydrogenase Substrate Probe or Pro-Drug Intermediate

Based on the established positional reactivity hierarchy wherein imidazole-4/5-carbaldehydes are oxidized faster than 2-carbaldehydes by ALDH2 enzymes (Km range 10–2000 μM, kcat 0.1–1.0 s⁻¹) [3], the target compound is a suitable candidate for designing ALDH-activated pro-drugs or fluorescent ALDH activity probes. Its zero H-bond donor count and increased lipophilicity relative to the N-unsubstituted parent may enhance cell membrane permeability, a property directly relevant to intracellular ALDH-targeting applications.

Medicinal Chemistry Library Enumeration Around Constrained N-Cyclopropylmethyl Topology

The cyclopropylmethyl group imparts a conformationally restricted, three-dimensional substructure that is under-sampled in flat heterocyclic compound collections [4]. The target compound's three addressable handles (C-5 aldehyde for reductive amination, oxime formation, or Knoevenagel condensation; N-3 for alkylation; and the cyclopropyl ring itself as a potential metabolic soft spot or rigidity element) enable rapid generation of sp³-enriched imidazole libraries. Patent precedents for N-cyclopropylmethyl imidazoles in p38 kinase inhibition (SB-216995, IC₅₀ = 160 nM against p38α) [5] further validate the pharmacophoric relevance of this substitution pattern.

Quote Request

Request a Quote for 1-(cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.